![molecular formula C3H6Na2O4P+ B13406909 disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium is a chemical compound known for its unique structure and properties It is a derivative of phosphonic acid and contains an epoxide ring, making it an interesting subject for various chemical and biological studies
準備方法
Synthetic Routes and Reaction Conditions
Disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium can be synthesized through several methods. One common approach involves the reaction of phosphonic acid derivatives with epoxides under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to achieve high purity and yield. Industrial methods are designed to be cost-effective and scalable to meet the demands of various applications.
化学反応の分析
Types of Reactions
Disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The epoxide ring can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted epoxides.
科学的研究の応用
Disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, such as antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the epoxide ring, which can form covalent bonds with nucleophilic residues in the target molecules. The pathways involved in its mechanism of action are complex and depend on the specific biological context.
類似化合物との比較
Disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium can be compared with other similar compounds, such as:
Fosfomycin: A phosphonic acid derivative with antibacterial properties.
Phosphomycin: Another phosphonic acid derivative used in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which includes both a phosphonic acid group and an epoxide ring. This combination of functional groups gives it distinct chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C3H6Na2O4P+ |
|---|---|
分子量 |
183.03 g/mol |
IUPAC名 |
disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium |
InChI |
InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-1/t2-,3+;;/m0../s1 |
InChIキー |
QZIQJIKUVJMTDG-JSTPYPERSA-M |
異性体SMILES |
C[C@H]1[C@H](O1)[P+](O)([O-])[O-].[Na+].[Na+] |
正規SMILES |
CC1C(O1)[P+](O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
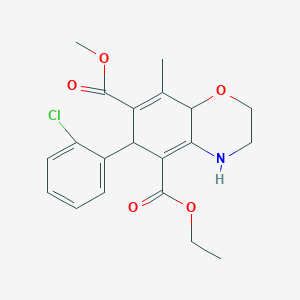
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)
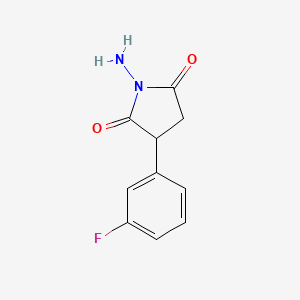

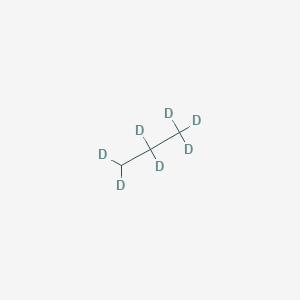
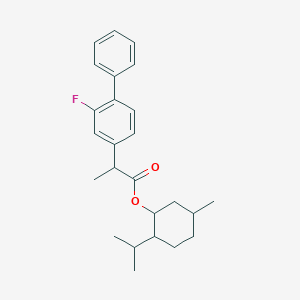
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)

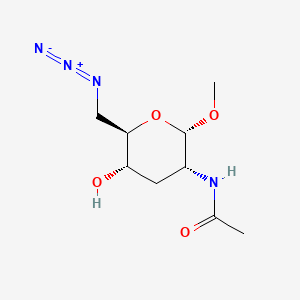
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B13406889.png)
![1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea](/img/structure/B13406892.png)
